MM-589 TFA salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MM-589 trifluoroacetic acid salt is a potent inhibitor of WD repeat domain 5 (WDR5) and a modulator of mixed lineage leukemia (MLL) protein-protein interaction. This compound is primarily used in scientific research to study its effects on leukemia cells and other biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The final step involves the formation of the trifluoroacetic acid salt to improve the compound’s stability and solubility .
Industrial Production Methods
Industrial production of MM-589 trifluoroacetic acid salt typically involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process includes purification steps such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
MM-589 trifluoroacetic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of MM-589 trifluoroacetic acid salt, which can be used to study different aspects of its biological activity .
科学的研究の応用
MM-589 trifluoroacetic acid salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and enzyme inhibition.
Biology: Investigated for its effects on cell growth and differentiation, particularly in leukemia cells.
Medicine: Explored as a potential therapeutic agent for treating leukemia and other cancers.
Industry: Utilized in the development of new drugs and chemical processes
作用機序
MM-589 trifluoroacetic acid salt exerts its effects by binding to WD repeat domain 5 (WDR5) and inhibiting the mixed lineage leukemia (MLL) protein-protein interaction. This inhibition disrupts the function of the MLL complex, leading to changes in gene expression and cell growth. The molecular targets and pathways involved include the inhibition of histone methyltransferase activity and the modulation of chromatin structure .
類似化合物との比較
Similar Compounds
Ruxolitinib phosphate: A JAK1/2 inhibitor with antitumor activity.
Delgocitinib: A specific JAK inhibitor used to treat inflammatory diseases.
Fedratinib: An ATP-competitive inhibitor of JAK2.
Uniqueness
MM-589 trifluoroacetic acid salt is unique due to its specific inhibition of WD repeat domain 5 (WDR5) and its ability to modulate mixed lineage leukemia (MLL) protein-protein interactions. This specificity makes it a valuable tool for studying the molecular mechanisms of leukemia and developing targeted therapies .
生物活性
MM-589 TFA salt, a potent inhibitor of the WD repeat domain 5 (WDR5) and a modulator of mixed lineage leukemia (MLL) protein-protein interactions, has garnered attention for its significant biological activity, particularly in cancer research. This article delves into the compound's mechanisms, research findings, and its potential therapeutic applications.
Chemical Overview
- Chemical Formula : C₃₀H₄₅F₃N₈O₇
- CAS Number : 2097887-21-1
- Molecular Weight : 615.7 g/mol
This compound is synthesized through multi-step organic synthesis techniques, with the final step involving the formation of the trifluoroacetic acid (TFA) salt to enhance stability and solubility.
This compound functions by selectively binding to the WDR5 protein with a high affinity, as indicated by an IC50 value of approximately 0.90 nM. This interaction disrupts the WDR5-MLL complex, which is crucial for histone H3 lysine 4 (H3K4) methylation, a process vital for regulating gene expression. Abnormalities in H3K4 methylation are linked to various cancers, particularly leukemia.
Inhibition of Cell Growth
Research indicates that this compound effectively inhibits the growth of human leukemia cell lines harboring MLL translocations. Its selectivity for MLL-translocated cells makes it a promising candidate for targeted therapies in treating specific leukemias. The compound demonstrates an IC50 of less than 1 µM, making it over 40 times more effective than previous inhibitors targeting similar pathways.
Comparative Efficacy
The following table summarizes the IC50 values and unique features of this compound compared to other compounds:
Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |
---|---|---|---|
MM-589 TFA | WDR5-MLL PPI Inhibitor | <1 | Highly selective for MLL-translocated cells |
MI-503 | WDR5 Inhibitor | ~2 | Less selective; broader activity across cell types |
JQ1 | BET Bromodomain Inhibitor | ~0.5 | Targets BET proteins; different pathway |
OTX015 | BET Bromodomain Inhibitor | ~0.1 | More potent against various cancers; broader application |
Case Studies and Research Findings
- Leukemia Cell Lines : Studies have shown that this compound significantly inhibits cell proliferation in leukemia models. For instance, in experiments involving human leukemia cell lines with MLL translocations, treatment with MM-589 resulted in marked reductions in cell viability compared to control groups.
- Mechanistic Insights : Further investigations into the molecular pathways affected by MM-589 TFA have revealed alterations in gene expression profiles associated with leukemic cell proliferation. The compound's ability to disrupt WDR5-MLL interactions leads to downstream effects on histone methyltransferase activity and chromatin structure modulation.
- Potential Therapeutic Applications : Given its specificity for MLL-translocated leukemias, this compound is being explored as a therapeutic agent in clinical settings. Its unique mechanism may offer advantages over broader inhibitors that lack selectivity and could lead to improved patient outcomes in targeted cancer therapies.
特性
CAS番号 |
2097887-21-1 |
---|---|
分子式 |
C30H45F3N8O7 |
分子量 |
686.7342 |
IUPAC名 |
N-((3R,6S,9S,12R)-6-Ethyl-12-methyl-9-(3-(3-methylguanidino)-propyl)-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetraazacyclotetradecan- 12-yl)isobutyramide trifluoroacetic acid |
InChI |
InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1 |
InChIキー |
NARXNZHWAWPJIY-HTCBAMNXSA-N |
SMILES |
CC(C)C(N[C@@]1(C)C(N[C@@H](CCCNC(NC)=N)C(N[C@@H](CC)C(N[C@H](C2=CC=CC=C2)C(NCC1)=O)=O)=O)=O)=O.O=C(O)C(F)(F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MM-589; MM 589; MM589. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。